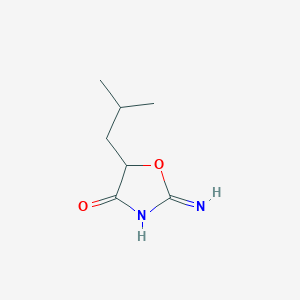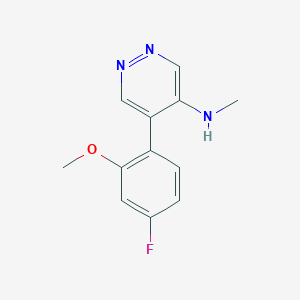![molecular formula C22H40N2OSn B8379983 Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-](/img/structure/B8379983.png)
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is a complex organic compound that features a morpholine ring substituted with a pyridine moiety and a tri-butylstannanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, often starting from commercially available precursors.
Introduction of the Tri-butylstannanyl Group: The tri-butylstannanyl group is introduced via a stannylation reaction, which may involve the use of tributyltin chloride and a suitable catalyst.
Coupling with Morpholine: The final step involves coupling the stannylated pyridine intermediate with morpholine under specific reaction conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may result in the formation of various functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials science, and catalysis. Its stannyl group may be particularly useful in catalytic processes.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The stannyl group could also play a role in catalytic processes by facilitating electron transfer or stabilizing reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Trimethylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a trimethylstannanyl group.
4-(5-Triphenylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a triphenylstannanyl group.
Uniqueness
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is unique due to the presence of the tri-butylstannanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and catalytic applications.
Propiedades
Fórmula molecular |
C22H40N2OSn |
|---|---|
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
tributyl-[6-(morpholin-4-ylmethyl)pyridin-3-yl]stannane |
InChI |
InChI=1S/C10H13N2O.3C4H9.Sn/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;3*1-3-4-2;/h1,3-4H,5-9H2;3*1,3-4H2,2H3; |
Clave InChI |
IWTNUKGTFLNDEU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol](/img/structure/B8379924.png)












